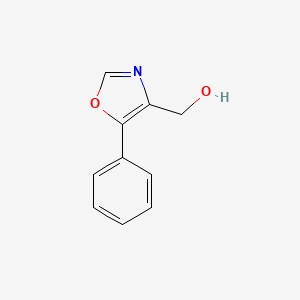

(5-Phenyl-1,3-oxazol-4-yl)methanol

説明

The Oxazole (B20620) Chemical Class and its Heterocyclic Significance

(5-Phenyl-1,3-oxazol-4-yl)methanol belongs to the oxazole family, a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. tandfonline.comchemmethod.com Oxazoles are aromatic compounds that are considered to be derived from furan (B31954) by the replacement of a methane (B114726) group at the 3-position with an azomethine nitrogen. thepharmajournal.com This structural feature imparts a unique set of chemical properties, making oxazoles weak bases. thepharmajournal.comwikipedia.org

The oxazole nucleus is a vital scaffold in medicinal chemistry due to its ability to engage with various enzymes and receptors through non-covalent interactions, leading to a wide array of biological activities. tandfonline.com The versatility of the oxazole ring has made it a popular target for researchers and medicinal chemists, with numerous oxazole-containing compounds developed as therapeutic agents. tandfonline.comnumberanalytics.com The substitution pattern on the oxazole ring plays a crucial role in determining the biological activities of its derivatives, which include antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. chemmethod.comthepharmajournal.comnih.gov

The chemistry of oxazoles has been a subject of interest for decades, with significant advancements made in their synthesis and understanding of their reactivity. tandfonline.comnumberanalytics.com Key synthetic routes include the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones. wikipedia.orgslideshare.net Oxazoles undergo various chemical reactions, including electrophilic substitution, primarily at the C5 position, and nucleophilic substitution. tandfonline.com

Overview of the 5-Phenyl-1,3-oxazole Scaffold's Prominence in Scientific Disciplines

The 5-phenyl-1,3-oxazole scaffold, the core structure of this compound, holds considerable importance across several scientific fields. This prominence is largely due to the diverse pharmacological activities exhibited by its derivatives. researchgate.net The presence of the phenyl group at the 5-position significantly influences the molecule's biological profile.

In medicinal chemistry, derivatives of the 5-phenyl-1,3-oxazole scaffold have been extensively investigated for their therapeutic potential. Research has demonstrated their efficacy as anticancer, antimicrobial, and anti-inflammatory agents. thepharmajournal.comnih.govresearchgate.net For instance, certain derivatives have shown potent cytotoxic activity against various cancer cell lines. researchgate.netbiointerfaceresearch.com The incorporation of different substituents on the oxazole ring and the phenyl group allows for the fine-tuning of their biological activity. researchgate.net

Beyond medicinal applications, the 5-phenyl-1,3-oxazole scaffold is also valuable in materials science. Oxazole-containing compounds have been explored for their photophysical and photochemical properties, leading to their use in semiconductor devices and non-linear optical materials. thepharmajournal.com The structural rigidity and aromaticity of the scaffold contribute to its suitability for these applications.

The following tables provide a summary of key information regarding this compound and the broader class of oxazole derivatives.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C10H9NO2 nih.gov |

| CAS Number | 352018-88-3 chemicalbook.com |

Table 2: Reported Biological Activities of Oxazole Derivatives

| Biological Activity | Reference |

| Antimicrobial | nih.gov |

| Anticancer | researchgate.net |

| Anti-inflammatory | thepharmajournal.com |

| Antidiabetic | nih.gov |

| Antiobesity | nih.gov |

| Antioxidant | nih.gov |

Structure

3D Structure

特性

IUPAC Name |

(5-phenyl-1,3-oxazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-6-9-10(13-7-11-9)8-4-2-1-3-5-8/h1-5,7,12H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVHWTAMRDRDXJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CO2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379970 | |

| Record name | (5-phenyl-1,3-oxazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352018-88-3 | |

| Record name | (5-phenyl-1,3-oxazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Crystallographic Characterization of 5 Phenyl 1,3 Oxazol 4 Yl Methanol

X-ray Crystallographic Determination

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline solids, revealing precise bond lengths, bond angles, and intermolecular interactions. nih.gov

Single crystal X-ray diffraction analysis of compounds structurally similar to (5-Phenyl-1,3-oxazol-4-yl)methanol offers valuable insights into its likely solid-state conformation. For instance, the crystal structure of (3-phenylisoxazol-5-yl)methanol reveals that the molecule crystallizes in the monoclinic space group P2₁/c. nih.gov The oxazole (B20620) ring in such compounds is typically planar.

The crystal packing of oxazole derivatives is often governed by a network of intermolecular interactions. In the crystal structure of (3-phenylisoxazol-5-yl)methanol, molecules are linked by intermolecular O-H···O hydrogen bonds, forming ribbons that extend along the c-axis. nih.gov Additionally, weaker C-H···O and C-H···N interactions contribute to the stability of the crystal packing. nih.gov In another related structure, [3-(4-methylphenyl)isoxazol-5-yl]methanol, intermolecular O—H···N hydrogen bonds link the molecules into chains. researchgate.net The presence of phenyl rings can also lead to π-π stacking interactions, which further stabilize the crystal lattice. nih.gov

The relative orientation of the phenyl and oxazole rings is a key conformational feature. In (3-phenylisoxazol-5-yl)methanol, the dihedral angle between the isoxazole (B147169) and phenyl rings is 25.82 (3)°. nih.gov For a different derivative, [(5-Oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene)methyl]phenyl acetate, the dihedral angle between the two benzene (B151609) rings is 5.10 (12)°. nih.gov These values indicate that the rings are not coplanar, which can be attributed to steric hindrance. The hydroxymethyl group at the 4-position of the oxazole ring introduces further conformational flexibility due to rotation around the C-C bond connecting it to the ring.

Table 3: Crystallographic Data for a Related Compound, (3-Phenylisoxazol-5-yl)methanol

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 41.03 (4) |

| b (Å) | 5.694 (5) |

| c (Å) | 7.348 (7) |

| β (°) | 98.51 (2) |

| V (ų) | 1698 (3) |

| Z | 8 |

| Dihedral angle (isoxazole/phenyl) | 25.82 (3)° |

Computational Chemistry and Theoretical Investigations of Oxazole Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods, based on the principles of quantum mechanics, allow for the detailed exploration of molecular structure, stability, and electronic characteristics.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry, providing a framework for investigating the electronic structure of molecules. DFT, in particular, has become a popular approach due to its balance of accuracy and computational cost. For oxazole (B20620) systems, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), have been instrumental in determining optimized geometries, vibrational frequencies, and other molecular properties. irjweb.comkbhgroup.in For instance, theoretical studies on related oxadiazole derivatives have successfully used the B3LYP functional to achieve good correlation between theoretical and experimental spectroscopic data. ajchem-a.com

Ab initio methods, such as Hartree-Fock (HF), offer a more fundamental approach by solving the Schrödinger equation without empirical parameters. While computationally more demanding than DFT, ab initio calculations, especially when coupled with post-Hartree-Fock methods, can provide highly accurate results for smaller systems and serve as a benchmark for other computational techniques. nih.gov Theoretical investigations on molecules like N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide have utilized both DFT and ab initio methods to analyze their electronic structure and physicochemical properties. nih.gov

A hypothetical DFT study on (5-Phenyl-1,3-oxazol-4-yl)methanol would likely reveal a near-planar oxazole ring, with the phenyl and hydroxymethyl groups adopting specific spatial orientations to minimize steric hindrance. The planarity of the oxazole ring is a common feature observed in related structures.

The electronic structure of a molecule is intrinsically linked to its reactivity. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.govresearchgate.net

For oxazole derivatives, the HOMO is often localized on the electron-rich regions of the molecule, such as the phenyl ring and the oxazole system itself, while the LUMO tends to be distributed over the heterocyclic ring. In a study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the HOMO and LUMO energies were calculated to be -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. ajchem-a.com This relatively large gap suggests good kinetic stability. ajchem-a.com Similar calculations for this compound would allow for the prediction of its electronic properties and reactivity.

Global reactivity descriptors, such as chemical potential, global hardness, and electrophilicity index, can be derived from HOMO and LUMO energies, providing further quantitative measures of a molecule's reactivity. irjweb.com

Table 1: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound based on related oxazole systems.

| Parameter | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

| Chemical Potential (μ) | -4.0 |

| Global Hardness (η) | 2.2 |

| Electrophilicity Index (ω) | 3.64 |

Note: These values are illustrative and based on data from similar oxazole derivatives.

Molecular Modeling and Simulation

Beyond the electronic structure of a single molecule, molecular modeling and simulation techniques allow for the investigation of intermolecular interactions and dynamic behavior, which are crucial for understanding biological activity and reaction mechanisms.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is extensively used in drug discovery to understand how a potential drug molecule might interact with its biological target. For oxazole derivatives, which are known to exhibit a wide range of biological activities, molecular docking studies can provide valuable insights into their mechanism of action. nih.govnih.gov

For example, docking studies on novel 1,3,4-oxadiazole (B1194373) derivatives have been performed to understand their binding modes within the active sites of enzymes like tubulin and DNA gyrase. nih.govmdpi.com These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. In a study of oxadiazole derivatives as tubulin inhibitors, docking revealed interactions with key residues like Cys-797. nih.gov Similarly, a hypothetical docking study of this compound into a specific enzyme's active site could reveal the importance of the hydroxymethyl group in forming hydrogen bonds and the phenyl group in establishing hydrophobic contacts.

Table 2: Illustrative Molecular Docking Results for a Hypothetical this compound-Protein Complex.

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | Tyr220, Ser350, Phe410 |

| Types of Interactions | Hydrogen Bond (with Ser350), Pi-Pi Stacking (with Tyr220), Hydrophobic (with Phe410) |

Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds. nih.govmdpi.com

For a series of oxazole derivatives, various molecular descriptors can be calculated, including constitutional, topological, geometrical, and electronic descriptors. A QSAR study on a set of azole compounds as inhibitors of Candida albicans successfully developed a model that could predict antifungal activity. nih.gov Similarly, a 3D-QSAR study on triazole-bearing compounds as COX-2 inhibitors highlighted the importance of specific structural features for activity. nih.gov A QSAR model for this compound and its analogues could help in designing new derivatives with potentially enhanced biological activity by suggesting modifications to the phenyl or hydroxymethyl substituents.

Computational chemistry can also be used to elucidate the mechanisms of chemical reactions, providing insights into transition states, activation energies, and reaction kinetics. For the synthesis of oxazole derivatives, several established methods exist, such as the Robinson-Gabriel synthesis and the van Leusen reaction. ijpsonline.com

Theoretical calculations can be employed to model the reaction coordinates of these synthetic pathways. For instance, DFT calculations could be used to locate the transition state structures for the cyclization and dehydration steps in the Robinson-Gabriel synthesis of a 2,5-disubstituted oxazole. By calculating the energy barriers for different potential pathways, computational methods can help to understand why certain reaction conditions favor the formation of the desired product and can even predict the feasibility of novel synthetic routes. researchgate.net For the synthesis of this compound, computational studies could help optimize reaction conditions and potentially suggest alternative, more efficient synthetic strategies.

Chemical Reactivity and Functionalization Strategies of 5 Phenyl 1,3 Oxazol 4 Yl Methanol

Reactions of the Oxazole (B20620) Heterocycle

The reactivity of the oxazole ring in (5-Phenyl-1,3-oxazol-4-yl)methanol is influenced by the presence of the electron-donating hydroxymethyl group and the phenyl substituent. These groups modulate the electron density of the heterocyclic core, impacting its susceptibility to various chemical transformations.

Electrophilic and Nucleophilic Substitution Patterns

The oxazole ring is generally considered electron-deficient, which influences its substitution reactions. pharmaguideline.com

Electrophilic Substitution: Electrophilic attack on the oxazole ring is generally difficult due to its electron-deficient nature. youtube.com However, the presence of electron-donating groups can activate the ring towards substitution. For oxazoles, electrophilic aromatic substitution typically occurs at the C5 position. wikipedia.org In the case of this compound, the hydroxymethyl group at C4 and the phenyl group at C5 will influence the regioselectivity of such reactions. Nitration and sulfonation of the oxazole ring are particularly challenging. youtube.com

Nucleophilic Substitution: Nucleophilic substitution reactions are not common for the oxazole ring itself unless a good leaving group is present. pharmaguideline.comslideshare.net When substituents that can be easily displaced, such as a halogen, are located at the C2 position, nucleophilic attack is facilitated. pharmaguideline.com However, in many instances, nucleophilic attack on the oxazole ring can lead to ring cleavage rather than direct substitution. pharmaguideline.com The presence of electron-withdrawing substituents at the C4 position can make the C2 position more susceptible to nucleophilic attack. pharmaguideline.com

Metallation: The most electron-deficient carbon atom in the oxazole ring, the C2 position, is the primary site for metallation, typically with organolithium reagents. pharmaguideline.comwikipedia.org This lithiated intermediate can then be reacted with various electrophiles.

| Reaction Type | Position of Reactivity | Influencing Factors |

| Electrophilic Substitution | C5 | Requires activating, electron-donating groups. wikipedia.org |

| Nucleophilic Substitution | C2 | Facilitated by electron-withdrawing groups at C4 and a good leaving group at C2. pharmaguideline.com |

| Metallation | C2 | Occurs at the most electron-deficient carbon. pharmaguideline.comwikipedia.org |

Cycloaddition Reactions, including Diels-Alder Processes

The oxazole ring can function as a diene in Diels-Alder reactions, particularly when substituted with electron-releasing groups. pharmaguideline.comtandfonline.com This reactivity allows for the synthesis of pyridine (B92270) and furan (B31954) derivatives. pharmaguideline.com The cycloaddition occurs across the C2 and C5 positions of the oxazole ring. pharmaguideline.comyoutube.com The reaction is facilitated by reaction with various dienophiles, including alkenes, alkynes, and benzyne. pharmaguideline.com

Activation of the oxazole nitrogen atom, for instance through the addition of an alkyl group or a Brønsted or Lewis acid, can enhance the oxazole's participation as an electron-deficient diene in Diels-Alder reactions. nih.govacs.org This activation lowers the energy barrier for the reaction. acs.org Intramolecular Diels-Alder reactions of oxazoles (IMDAO) have also been extensively studied and utilized in the synthesis of complex natural products. thieme-connect.com

Ring-Opening and Isomerization Equilibria

The oxazole ring can undergo ring-opening and isomerization under certain conditions. Deprotonation at the C2 position can lead to a ring-opened enolate-isonitrile intermediate in equilibrium with the lithiated oxazole. wikipedia.org Furthermore, oxazoles can be converted to other heterocyclic systems, such as imidazoles, through ring cleavage induced by nucleophiles like ammonia (B1221849) or formamide. pharmaguideline.com This transformation proceeds via ring opening followed by recyclization. tandfonline.com Isomerization reactions of related oxazoline (B21484) structures have been reported to occur in the presence of acids. mdpi.comnih.govscirp.org

Transformations Involving the Hydroxymethyl Group

The hydroxymethyl group at the C4 position of this compound is a key site for functionalization, allowing for a variety of chemical modifications.

Nucleophilic Substitution Reactions

The hydroxyl moiety of the hydroxymethyl group can be converted into a better leaving group to facilitate nucleophilic substitution. A common strategy involves the Mitsunobu reaction, which utilizes reagents like triphenylphosphine (B44618) and an azodicarboxylate to activate the alcohol for substitution with various nucleophiles. This method has been employed to synthesize ether derivatives. Another approach is the conversion of the hydroxyl group to a bromide, which can then be displaced by nucleophiles such as thiols to form thioethers. nih.gov

| Reaction | Reagents | Product |

| Mitsunobu Reaction | Triphenylphosphine, Azodicarboxylate | Ethers |

| Bromination followed by Substitution | Brominating agent, Thiol | Thioethers nih.gov |

Oxidation and Reduction Pathways

Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid. This transformation provides access to other important functional groups for further synthetic elaboration.

Reduction: While the hydroxymethyl group itself is not typically reduced, the oxazole ring can be susceptible to reduction under specific conditions, leading to various oxazole derivatives.

| Transformation | Resulting Functional Group |

| Oxidation | Aldehyde, Carboxylic Acid |

| Reduction of Oxazole Ring | Reduced oxazole derivatives |

Condensation Reactions for Complex Structure Formation

Condensation reactions involving the hydroxyl group of this compound are a cornerstone for creating a diverse array of derivatives. These reactions typically involve the elimination of a small molecule, such as water, to form a new covalent bond, thereby extending the molecular framework.

Esterification and Etherification:

The primary alcohol functionality of this compound readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) and etherification with alkyl halides or under Williamson ether synthesis conditions. These reactions are fundamental in modifying the polarity and steric bulk of the molecule.

While specific examples of esterification and etherification of this compound are not extensively detailed in the surveyed literature, the general principles of these reactions are well-established in organic synthesis. For instance, the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for synthesizing esters. Similarly, the Williamson ether synthesis provides a reliable route to ethers through the reaction of an alkoxide with a primary alkyl halide. The synthesis of phenyl esters directly from phenols and carboxylic acids has also been reported using a borate-sulfuric acid catalyst complex.

Multicomponent Reactions (MCRs):

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all starting materials, offer an efficient pathway to complex molecules. The hydroxyl group of this compound, or the aldehyde derived from its oxidation, can potentially serve as a key component in various MCRs.

Ugi Reaction: The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. The reaction proceeds through the formation of an imine, which then reacts with the isocyanide and the carboxylic acid. The reaction is typically conducted in polar solvents like methanol.

Passerini Reaction: The Passerini three-component reaction involves the combination of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield α-acyloxy carboxamides. This reaction is believed to proceed through a concerted mechanism in aprotic solvents at high concentrations.

Biginelli Reaction: The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. This acid-catalyzed reaction is a classic example of MCR for the synthesis of heterocyclic compounds. A five-component Biginelli-Diels-Alder cascade reaction has also been reported, further highlighting the potential for generating molecular complexity.

Although direct participation of this compound in these well-known multicomponent reactions is not explicitly documented in the reviewed literature, the synthesis of complex structures containing related oxadiazole and triazole moieties through similar condensation strategies has been reported. For example, novel 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones have been synthesized via a Biginelli-type reaction. Furthermore, the synthesis of complex bolas containing 1,3,4-oxadiazole (B1194373) and 1,2,3-triazole rings has been achieved through a copper-catalyzed click reaction.

The following table summarizes the key reactants in the aforementioned multicomponent reactions, which could theoretically incorporate this compound or its aldehyde derivative.

| Reaction Name | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Type |

| Ugi Reaction | Aldehyde/Ketone | Amine | Carboxylic Acid | Isocyanide | α-Acylamino Amide |

| Passerini Reaction | Aldehyde/Ketone | Carboxylic Acid | Isocyanide | α-Acyloxy Carboxamide | |

| Biginelli Reaction | Aldehyde | β-Ketoester | Urea/Thiourea | Dihydropyrimidinone |

While specific research detailing the condensation reactions of this compound is limited, the foundational principles of organic synthesis suggest its potential as a versatile building block for the construction of more complex and potentially bioactive molecules through esterification, etherification, and various multicomponent reactions.

Pharmacological and Biological Activity Investigations of 5 Phenyl 1,3 Oxazol 4 Yl Methanol Derivatives

Structure-Activity Relationship (SAR) Studies of Oxazole (B20620) Derivatives

The biological activity of oxazole derivatives is profoundly influenced by the nature and position of substituents on both the phenyl ring and the oxazole core. d-nb.infonih.gov Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their therapeutic efficacy and selectivity. tandfonline.com

Influence of Substituent Modification on Biological Potency and Selectivity

The substitution pattern on the oxazole ring system plays a critical role in determining the biological activities of these derivatives. d-nb.infonih.gov The introduction of different functional groups can significantly modulate their potency and selectivity towards specific biological targets.

For instance, research has shown that the presence of a halogen atom on the phenyl ring can be favorable for biological activity. researchgate.net The introduction of electron-donating groups can also impact activity. repec.org In a study on 1,3,4-oxadiazol-2(3H)-ones, which share structural similarities with oxazoles, moving a substituent from the para to the ortho position on the 3-phenyl ring was not well-tolerated, indicating the importance of substituent placement. researchgate.net

Subsequent research on N-acyl-α-amino ketones and their corresponding 1,3-oxazole derivatives identified three key positions that influence biological activity. mdpi.com This suggests that strategic modifications at these positions, such as the addition of nitro or fluoro groups to a diphenyl sulfone fragment, could enhance antimicrobial efficacy. mdpi.com

The following table summarizes the effect of various substituents on the biological activity of oxazole derivatives based on several studies.

| Substituent/Modification | Effect on Biological Activity | Reference |

| Halogen on phenyl ring | Favorable for activity | researchgate.net |

| Electron-donating groups | Can influence activity | repec.org |

| Nitro or fluoro groups on appended fragments | Potential to enhance antimicrobial efficacy | mdpi.com |

Positional Effects of Functional Groups on the Phenyl Ring and Oxazole Core

The specific placement of functional groups on both the phenyl ring and the oxazole core is a critical determinant of biological activity. d-nb.infowikipedia.org Electrophilic aromatic substitution on the oxazole ring typically occurs at the C5 position, especially when an electron-donating group is present. wikipedia.org Conversely, nucleophilic aromatic substitution is more likely to happen at the C2 position if a suitable leaving group is attached. wikipedia.org

In the context of antibacterial agents, SAR studies on oxadiazoles, which are structurally related to oxazoles, revealed that substitutions at ring A, such as 4-phenol, 4-chloropyrazole, or 5-indole, were generally favored for activity against S. aureus. nih.gov This highlights the significance of the substituent's position in achieving desired biological outcomes.

Furthermore, in a series of trisubstituted isoxazoles, which are isomers of oxazoles, the presence of a hydrogen bond-donating N-heterocycle at the C-5 position of the isoxazole (B147169) ring significantly increased potency through additional polar interactions with the target receptor. dundee.ac.uk This underscores the importance of the positional interplay between the heterocyclic core and its substituents in dictating biological function.

| Position | Type of Substitution | Influence on Activity | Reference |

| C5 of Oxazole Ring | Electrophilic Aromatic Substitution | Requires electron-donating groups | wikipedia.org |

| C2 of Oxazole Ring | Nucleophilic Aromatic Substitution | Requires a leaving group | wikipedia.org |

| Ring A (in related oxadiazoles) | 4-phenol, 4-chloropyrazole, 5-indole | Favorable for anti-S. aureus activity | nih.gov |

| C5 of Isoxazole Ring (isomer) | Hydrogen bond-donating N-heterocycle | Increased potency | dundee.ac.uk |

Insights from Molecular Docking on Ligand-Receptor Binding

Molecular docking is a computational technique that provides a detailed view of the interaction between a ligand (such as an oxazole derivative) and its receptor at the molecular level, offering a rational approach to drug design. ekb.eg

Docking studies on various oxazole and related heterocyclic derivatives have provided valuable insights into their binding modes and have helped to explain their biological activities. For instance, in a study of new oxazole derivatives as cyclooxygenase (COX) inhibitors, molecular docking revealed strong interactions with both COX-1 and COX-2 enzymes. ekb.eg

In another study on 1,3,4-oxadiazole-based compounds, docking results indicated that the substitution of a halogen on the 5-phenyl ring could significantly increase cytotoxic activity against cancer cell lines. semanticscholar.org The docking of the most active compound into the active site of the EGFR tyrosine kinase domain revealed its binding mode. semanticscholar.org Similarly, docking studies of N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimines on the Mycobacterium tuberculosis Enoyl-ACP reductase enzyme predicted good binding energies, indicating prominent interactions with the active sites. nih.gov

These computational studies are instrumental in understanding the structure-activity relationships observed experimentally and in guiding the design of more potent and selective inhibitors.

Diverse Biological Activities Attributed to Oxazole Derivatives

The oxazole ring is a key structural motif found in numerous compounds with a wide array of pharmacological properties. d-nb.infocbijournal.com Derivatives of (5-Phenyl-1,3-oxazol-4-yl)methanol have been investigated for various biological activities, including anti-inflammatory and antimicrobial effects. researchgate.net

Anti-inflammatory Potential

Oxazole derivatives have been recognized for their potential as anti-inflammatory agents. researchgate.net Some oxazole-containing compounds have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway. derpharmachemica.com Molecular docking studies have been employed to investigate the interaction of oxazole derivatives with COX-1 and COX-2 enzymes, providing a basis for their anti-inflammatory action. ekb.eg The anti-inflammatory properties of some oxazoles are attributed to their ability to inhibit these enzymes. researchgate.net

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

The oxazole moiety is a constituent of several natural products with notable antimicrobial activity. derpharmachemica.com Consequently, synthetic oxazole derivatives have been extensively explored for their efficacy against a range of microbial pathogens. d-nb.infoderpharmachemica.com

Antibacterial Activity: A number of multi-substituted oxazoles have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Klebsiella pneumoniae. mdpi.comderpharmachemica.com Some derivatives have shown activity comparable to standard drugs. derpharmachemica.com For instance, certain amine-linked bis-oxazoles have exhibited excellent antibacterial activity. derpharmachemica.com The introduction of a 1,3-oxazole ring has been shown to tremendously increase the antibacterial and antituberculosis activities of the derived molecules. derpharmachemica.com

Antifungal Activity: Oxazole derivatives have also displayed promising antifungal properties. derpharmachemica.comnih.gov Studies have shown that some derivatives can inhibit the growth of fungi such as Candida albicans. nih.govnih.gov For example, bile acid-derived oxazoles have been synthesized and tested for their antifungal activity against C. albicans, with some acetylated derivatives showing significant inhibition. nih.gov In another study, a new 1,3-oxazole containing a phenyl group at the 5-position showed an antimicrobial effect against the C. albicans 393 yeast strain. nih.gov

Antiviral Activity: The antiviral potential of oxazole derivatives has also been a subject of investigation. nih.govresearchgate.net The natural product (-)-hennoxazole A, which contains an oxazole ring, is known for its antiviral properties. derpharmachemica.com Synthetic oxazoline (B21484) derivatives have been identified as potent inhibitors of poliovirus, with some compounds showing high activity against a broad panel of wild and vaccine-derived polioviruses. nih.gov Time-of-addition experiments suggest that these compounds can act at different stages of the viral replication cycle. nih.gov

The following table provides a summary of the antimicrobial activity of selected oxazole derivatives.

| Compound Type | Target Organism | Observed Effect | Reference |

| Amine-linked bis-oxazoles | Staphylococcus aureus, Klebsiella pneumoniae | Excellent antibacterial activity | derpharmachemica.com |

| Multi-substituted oxazoles | S. aureus, E. coli, B. subtilis, K. pneumonia | Pronounced antibacterial activity | mdpi.com |

| Bile acid-derived oxazoles | Candida albicans | Significant growth inhibition | nih.gov |

| 5-Phenyl-1,3-oxazole derivative | Candida albicans | Antimicrobial effect | nih.gov |

| Oxazoline derivatives | Poliovirus | Potent inhibition of viral replication | nih.gov |

Anticancer and Antiproliferative Activities

Derivatives of this compound have been the subject of extensive research for their potential as anticancer and antiproliferative agents. Numerous studies have demonstrated their cytotoxic effects against a variety of human cancer cell lines.

A series of 2-aryl-5-sulfonyl-1,3-oxazole-4-carboxylates were synthesized and evaluated in the National Cancer Institute (NCI) 60-cell line screen. bioorganica.com.ua Among these, Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate displayed a potent and broad range of cytotoxic activity. bioorganica.com.uaresearchgate.net This compound exhibited average GI50, TGI, and LC50 values of 5.37 µM, 12.9 µM, and 36 µM, respectively, against a panel of human cancer cells, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer cell lines. researchgate.net

Similarly, novel 2,4,5-trisubstituted oxazole derivatives have been synthesized and assessed for their antiproliferative activity. nih.gov Compounds such as 2-(2-(2-fluorophenyl)-4-(2,3,4-trimethoxyphenyl)oxazol-5-ylthio)benzo[d]thiazole , 2-(2-(pyridin-3-yl)-4-(2,3,4-trimethoxyphenyl)oxazol-5-ylthio)pyrimidine , and 2-(2-(2-fluorophenyl)-4-(2,3,4-trimethoxyphenyl)oxazol-5-ylthio)-5-methyl-1,3,4-thiadiazole showed significant antiproliferative activity in vitro, with potencies comparable to the standard anticancer drug 5-fluorouracil. nih.gov

Furthermore, new oxazolo[5,4-d]pyrimidine (B1261902) derivatives have been designed and synthesized, showing cytotoxic activity against a panel of four human cancer cell lines: lung carcinoma (A549), breast adenocarcinoma (MCF7), metastatic colon adenocarcinoma (LoVo), and primary colon adenocarcinoma (HT29). nih.gov The half-maximal cytotoxic concentrations (CC50) for these compounds varied, with some derivatives exhibiting notable activity against the HT29 cell line. nih.gov

Table 1: Anticancer and Antiproliferative Activity of this compound Derivatives

| Compound Name | Cancer Cell Line(s) | Activity (IC50/GI50/CC50) | Reference(s) |

| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | 60-cell line panel | GI50: 5.37 µM (average) | bioorganica.com.ua, researchgate.net |

| 2-(2-(2-Fluorophenyl)-4-(2,3,4-trimethoxyphenyl)oxazol-5-ylthio)benzo[d]thiazole | Various | Comparable to 5-fluorouracil | nih.gov |

| 2-(2-(Pyridin-3-yl)-4-(2,3,4-trimethoxyphenyl)oxazol-5-ylthio)pyrimidine | Various | Comparable to 5-fluorouracil | nih.gov |

| 2-(2-(2-Fluorophenyl)-4-(2,3,4-trimethoxyphenyl)oxazol-5-ylthio)-5-methyl-1,3,4-thiadiazole | Various | Comparable to 5-fluorouracil | nih.gov |

| Oxazolo[5,4-d]pyrimidine derivatives (e.g., 3g, 3j, 3e) | HT29 | CC50: 58.44 µM (3g), 99.87 µM (3j), 129.41 µM (3e) | nih.gov |

Enzyme Inhibition Studies

The inhibitory activity of this compound derivatives against various enzymes has been a key area of investigation, revealing their potential as therapeutic agents for a range of diseases.

Notum Carboxylesterase: 5-Phenyl-1,3,4-oxadiazol-2(3H)-ones have been identified as potent inhibitors of Notum carboxylesterase, a negative regulator of the Wnt signaling pathway. nih.gov Through optimization of a crystallographic fragment screening hit, the oxadiazol-2-one derivative 23dd was developed, showing a greater than 600-fold increase in activity and restoring Wnt signaling in cell-based assays. nih.gov

IMPDH: The N-[3-methoxy-4-(5-oxazolyl)phenyl] moiety has been a focus for the development of inosine (B1671953) monophosphate dehydrogenase (IMPDH) inhibitors. nih.gov Structure-activity relationship (SAR) studies have been conducted on a series of these compounds, with their in vitro inhibitory values for IMPDH II and effects on T-cell proliferation being reported. nih.gov

AChE and BuChE: Novel oxazole benzylamine (B48309) derivatives have been designed and synthesized as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These compounds generally exhibited a preference for inhibiting BChE over AChE, with some derivatives showing potent BChE inhibition with IC50 values in the micromolar range. nih.gov

α-Amylase: 1,3,4-Oxadiazole (B1194373) derivatives have been investigated as inhibitors of α-amylase, a key enzyme in carbohydrate digestion. Some of these compounds have demonstrated significant α-amylase inhibitory potential, with activity comparable to the standard drug acarbose. bohrium.com

HDAC: While direct studies on this compound derivatives as HDAC inhibitors are limited, related heterocyclic structures have shown promise. For instance, 5-substitutedphenyl-1,3,4-thiadiazole-based hydroxamic acids have been synthesized and evaluated as histone deacetylase (HDAC) inhibitors, with some compounds showing greater potency than the approved drug SAHA (suberoylanilide hydroxamic acid).

Table 2: Enzyme Inhibition by this compound Derivatives and Related Compounds

| Enzyme Target | Compound Class/Example | Key Findings | Reference(s) |

| Notum Carboxylesterase | 5-Phenyl-1,3,4-oxadiazol-2(3H)-ones (e.g., 23dd) | Potent inhibition, restoration of Wnt signaling | nih.gov |

| IMPDH | N-[3-Methoxy-4-(5-oxazolyl)phenyl] derivatives | In vitro inhibition of IMPDH II | nih.gov |

| AChE and BuChE | Oxazole benzylamine derivatives | Selective and potent BChE inhibition | nih.gov |

| α-Amylase | 1,3,4-Oxadiazole derivatives | Significant inhibitory potential, comparable to acarbose | bohrium.com |

| HDAC | 5-Substitutedphenyl-1,3,4-thiadiazole-based hydroxamic acids | Higher potency than SAHA in some cases |

Antioxidant Properties

Several studies have explored the antioxidant potential of oxazole derivatives. For instance, a series of 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives were synthesized and evaluated for their antioxidant activity. nih.gov The inhibitory effects on lipid peroxidation and on the hepatic cytochrome P450-dependent ethoxyresorufin-O-deethylase (EROD) enzyme were determined in vitro. nih.gov One of the most active analogues, E3 , demonstrated significant inhibition of microsomal EROD activity (89%), which was comparable to the specific inhibitor caffeine. nih.gov This indicates that certain oxazole derivatives possess notable antioxidant properties. nih.gov

Neuroactive and Psychotropic Activities

The neuroactive and psychotropic potential of derivatives of the this compound scaffold has been explored, with some compounds showing promising antidepressant and anticonvulsant activities.

A study focused on 1-(5-phenyl-4-oxazolin-2-yl)-4-substituted piperazines revealed their potential as antidepressant agents. These compounds were evaluated in the mouse Dopa potentiation test, a common screening model for antidepressant activity. Additionally, 1-(5-phenyl-4-oxo-2-oxazolin-2-yl)-4-carbamoylpiperazine and its derivatives were assessed for their anticonvulsant effects in the audiogenic seizure test in mice. While specific antianxiety data for direct derivatives of this compound is not extensively reported, the observed antidepressant and anticonvulsant activities suggest a potential for broader neuroactive effects.

Agricultural Applications

The oxazole and oxazolone (B7731731) ring systems are present in various compounds with applications in agriculture as insecticidal and herbicidal agents. bohrium.com

Insecticidal Activity: Oxazole derivatives have been tested for their effects on agricultural pests. For example, 4-benzylidene-2-methyloxazol-5-one and 4-benzylidene-2-phenyloxazol-5-one have been evaluated for their fungicidal and insecticidal properties, with the 2-phenyl substituted oxazolone showing greater activity. bohrium.com

Herbicidal Activity: While specific studies on the herbicidal activity of this compound derivatives are not widely available, the general class of oxazolones has been recognized for its herbicidal potential. bohrium.com

Mechanistic Investigations of Biological Action

Understanding the molecular mechanisms underlying the biological activities of this compound derivatives is crucial for their development as therapeutic agents. Research has focused on their ability to modulate key cellular pathways.

Cellular Pathway Modulation

Tubulin Polymerization: Several studies have pointed to the inhibition of tubulin polymerization as a key mechanism for the anticancer activity of oxazole derivatives. Molecular docking studies have suggested that compounds like Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate can bind to the colchicine (B1669291) binding site of tubulin. researchgate.net This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Wnt Signaling: The Wnt signaling pathway, which is crucial in development and disease, has been identified as a target for oxazole-related compounds. nih.govnih.gov As mentioned earlier, 5-phenyl-1,3,4-oxadiazol-2(3H)-ones are potent inhibitors of Notum carboxylesterase, a negative regulator of this pathway. nih.gov By inhibiting Notum, these compounds can restore Wnt signaling, which has therapeutic implications for diseases characterized by dysregulated Wnt activity. nih.govnih.gov The Wnt pathway itself is known to regulate microtubule dynamics, suggesting a potential interplay between these two mechanisms of action for certain oxazole derivatives. nih.gov

Target Identification and Validation

The exploration of the pharmacological potential of derivatives based on the this compound scaffold has led to the identification of specific molecular targets, offering insights into their mechanisms of action. A significant area of investigation has focused on their role as enzyme inhibitors, particularly targeting monoamine oxidases.

Monoamine Oxidase B (MAO-B) Inhibition

Research into closely related analogues, specifically 2-phenyloxazole-4-carboxamide derivatives, has identified human monoamine oxidase B (MAO-B) as a key molecular target. nih.gov MAO-B is an enzyme crucial for the metabolism of monoamine neurotransmitters, and its inhibition is a validated strategy for the treatment of neurodegenerative conditions such as Parkinson's disease. nih.gov

A series of 2-phenyloxazoles with an amide group at the 4th position were designed and synthesized to explore their potential as inhibitors of human recombinant monoamine oxidases (hrMAOs). nih.gov Kinetic experiments revealed that these compounds act as competitive inhibitors, showing a notable selectivity for the MAO-B isoform. nih.gov

The validation of MAO-B as the target was further substantiated through molecular docking studies. These computational analyses provided a rational basis for the observed binding affinity and selectivity, illustrating the interactions between the phenyloxazole scaffold and the active site of the enzyme. nih.gov For instance, the docking analysis of 2-(2-hydroxyphenyl)-N-phenyloxazole-4-carboxamide highlighted its accommodation within the enzyme's active site. researchgate.net

Further studies on other oxazole-containing compounds have reinforced the potential of this heterocyclic system to selectively target MAO-B. For example, 4-(2-methyloxazol-4-yl)benzenesulfonamide was identified as a selective MAO-B inhibitor, with molecular docking suggesting that the sulfonamide group interacts with residues in the substrate cavity of the enzyme. mdpi.com

The inhibitory activities of representative 2-phenyloxazole-4-carboxamide derivatives against both MAO-A and MAO-B are detailed in the table below.

| Compound | Substituent (R) | MAO-B Ki (μM) | MAO-A Ki (μM) | Selectivity Index (Ki MAO-A / Ki MAO-B) |

|---|---|---|---|---|

| 4a | 2-hydroxyphenyl | 0.19 | >10 | >52 |

| 4b | 3-hydroxyphenyl | 0.25 | >10 | >40 |

| 4c | 4-hydroxyphenyl | 0.33 | >10 | >30 |

The data clearly indicates that these derivatives exhibit potent and selective inhibition of MAO-B, with inhibition constants (Ki) in the sub-micromolar range. nih.gov The selectivity index, which is the ratio of the inhibition constant for MAO-A to that for MAO-B, is greater than 30 for all listed compounds, signifying a strong preference for MAO-B. nih.gov Compound 4a , in particular, emerged as a promising scaffold due to its high selectivity and inhibitory effect in neuronal cell models without showing cytotoxicity. nih.govresearchgate.net

These findings underscore the potential of the phenyloxazole core structure in designing selective inhibitors for specific enzyme targets, with MAO-B being a prime example. The validation through enzymatic assays and computational modeling provides a solid foundation for the further development of these compounds as therapeutic agents.

Applications in Materials Science and Other Interdisciplinary Fields

Photophysical and Optical Applications

The oxazole (B20620) ring system, particularly when substituted with phenyl groups, often imparts notable photophysical properties to a molecule. This has led to the investigation of (5-Phenyl-1,3-oxazol-4-yl)methanol and its derivatives in applications where light emission and detection are crucial.

Fluorescent Properties and Sensor Development

Compounds containing oxazole moieties are recognized for their fluorescent capabilities. nih.gov The inherent fluorescence of the 5-phenyl-1,3-oxazole core in this compound makes it a candidate for the development of fluorescent probes and sensors. While direct studies on the sensor applications of this compound itself are not extensively documented, related oxazole and oxadiazole derivatives have shown significant promise. For instance, bola-type molecules incorporating oxadiazole and triazole rings exhibit intense fluorescence and have been developed as chemosensors for detecting metal cations and nitro-explosives through a "turn-off" fluorescence mechanism. mdpi.com Similarly, benzoxazole-based macrocycles have been synthesized as fluorescent chemosensors for the optical detection of ions like Zn2+ and Cd2+. mdpi.com These examples highlight the potential of the oxazole scaffold, present in this compound, to be functionalized for creating sensitive and selective chemical sensors. The principle often relies on the modulation of the fluorophore's emission intensity upon interaction with a specific analyte. mdpi.comnih.gov

Organic Light-Emitting Diodes (OLEDs)

The field of organic light-emitting diodes (OLEDs) constantly seeks new materials with high efficiency and color purity. Oxazole derivatives have been investigated as components in OLEDs due to their electronic properties and stability. nih.gov While specific research on the direct use of this compound in OLEDs is limited, related oxazole-containing compounds have been developed as deep-blue emitters. nih.gov For example, a dual-core structure incorporating a weak electron-accepting oxazole derivative has been synthesized and shown to emit deep-blue light with high photoluminescence quantum yields. nih.gov The oxazole moiety can contribute to the electron-transporting layer (ETL) characteristics of the material, which is crucial for charge balance within the OLED device. nih.gov The development of such materials underscores the potential of the oxazole framework, as found in this compound, for applications in next-generation display and lighting technologies.

Integration into Polymer and Biomaterial Systems

The functional groups present in this compound, namely the hydroxyl group, allow for its incorporation into larger macromolecular structures such as polymers and biomaterials. This integration can impart new functionalities to the resulting materials.

Derivatives of oxazoles have been integrated into polyethylene (B3416737) glycol (PEG) based fluorophores. mdpi.com The presence of the oxazole-containing aromatic core combined with the PEG linker results in bola-type molecules that can act as fluorescent chemosensors. mdpi.com The hydroxyl group of this compound provides a reactive site for polymerization or grafting onto polymer backbones, which could lead to the development of functional polymers with tailored optical or recognition properties.

In the realm of biomaterials, the oxazole ring is a structural motif found in a number of natural products with diverse biological activities. nih.govnih.gov The presence of oxazole moieties in peptides can enhance their stability and mediate interactions with biological targets. nih.gov While not a peptide itself, the ability to functionalize biomaterials with this compound opens avenues for creating materials with specific recognition capabilities or for use as fluorescent tags in biological imaging.

Role as Building Blocks in Complex Organic Synthesis

This compound serves as a valuable building block in organic synthesis, providing a pre-functionalized oxazole core for the construction of more complex molecules. The oxazole ring itself is a significant scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. nih.gov

Future Research Directions and Emerging Trends for Oxazole Derivatives

Development of Novel and Highly Efficient Synthetic Strategies

The synthesis of oxazole (B20620) derivatives is a field of continuous innovation, with a focus on efficiency, sustainability, and the creation of diverse molecular libraries. For 4,5-disubstituted oxazoles like (5-Phenyl-1,3-oxazol-4-yl)methanol, future research is geared towards developing more streamlined and environmentally friendly synthetic routes.

Key emerging strategies include:

Flow Chemistry: Automated synthesis platforms using mesofluidic flow reactors are being developed for the rapid and on-demand synthesis of 4,5-disubstituted oxazoles. acs.org This technology allows for efficient screening of reaction parameters and can be scaled up to produce gram quantities of material, expediting chemical syntheses. acs.org

Catalyst Innovation: Research is ongoing to find novel catalysts that are more efficient and sustainable. This includes the use of metal-free catalysts, such as povidone iodine (PVP-I), which has been successfully used for the cyclization of acetophenones and α-amino acids to yield 2,5-disubstituted oxazoles. thieme-connect.com Other approaches involve copper-facilitated oxidative cyclization and one-pot Suzuki-Miyaura coupling reactions to create polysubstituted oxazoles. tandfonline.com

Multicomponent Reactions: There is a growing interest in developing multicomponent reactions (MCRs) for oxazole synthesis. These reactions, which involve combining three or more starting materials in a single step, offer significant advantages in terms of efficiency and waste reduction. researchgate.net

Van Leusen Oxazole Synthesis: The van Leusen reaction, which utilizes tosylmethylisocyanides (TosMICs), remains a cornerstone for preparing oxazole-based molecules. nih.gov Future work will likely focus on adapting this reaction to greener solvents, such as ionic liquids or water, and using it as a key step in the construction of complex, multi-substituted molecules. nih.gov

Exploration of Undiscovered Biological Activities and Broader Therapeutic Potential

The oxazole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide array of biological activities. thepharmajournal.comnih.gov Future research aims to uncover new therapeutic potentials for oxazole derivatives like this compound by screening them against a wider range of biological targets.

Emerging areas of therapeutic exploration include:

Anticancer Agents: Oxazole derivatives are promising candidates for cancer therapy. thepharmajournal.com Research is focused on their ability to inhibit microtubule assembly, which is crucial for cell growth. nih.gov The substitution pattern on the oxazole ring is critical for delineating biological activity. nih.gov

Enzyme Inhibition: Phenyl-substituted oxazole derivatives have been designed and synthesized as inhibitors of enzymes like phosphodiesterase type 4 (PDE4), which is implicated in inflammatory diseases such as asthma and COPD. nih.gov The hydroxymethyl group of this compound could be a key point for interaction with enzyme active sites.

Antipathogenic Agents: The 1,3-oxazole ring is a core component of many compounds investigated for their activity against pathogens. derpharmachemica.com Research continues to explore their potential as antibacterial, antifungal, and antiprotozoal agents. nih.govijpsonline.com

Tyrosinase Inhibition: Scaffolds related to phenyl-oxazoles, such as 2-phenylbenzo[d]oxazole, are being explored as potent tyrosinase inhibitors for applications in skin-lightening and treating pigmentation disorders. mdpi.com

Advanced Computational Design and Predictive Modeling for Structure-Function Relationships

Computational chemistry is becoming an indispensable tool in the development of new oxazole derivatives. By predicting molecular properties and interactions, researchers can design more potent and selective compounds, saving time and resources.

Future trends in this area involve:

Quantitative Structure-Activity Relationship (QSAR): Predictive QSAR models are being built to understand the relationship between the chemical structure of oxazole derivatives and their biological activity. nih.gov Techniques like Associative Neural Networks (ANN) are used to create robust models that can guide the design of new compounds with enhanced efficacy, for instance, as tubulin inhibitors for cancer treatment. nih.gov

Molecular Docking: Docking simulations are used to predict how oxazole derivatives bind to the active sites of target proteins. nih.gov For example, docking studies have helped to understand how a methoxy (B1213986) group on a phenyl ring enhances the inhibitory activity of oxazole derivatives against PDE4B by interacting with the metal-binding pocket. nih.gov This approach can be applied to understand the role of the hydroxymethyl group in this compound.

Density Functional Theory (DFT): DFT calculations are employed to understand the electronic structure and reactivity of oxazole derivatives. longdom.org These studies help in authenticating reaction mechanisms and analyzing parameters like frontier molecular orbitals (FMO) to predict chemical stability and reactivity. longdom.orgresearchgate.net

Expansion into Novel Material Science Applications

The unique chemical and physical properties of oxazole derivatives make them attractive candidates for applications beyond medicine, particularly in material science. tandfonline.comijpsonline.com Their rigid, planar structure and potential for diverse chemical interactions are key attributes being explored. tandfonline.com

Emerging applications in material science include:

Organic Electronics: Oxazoles exhibit potential photophysical and photochemical properties, making them suitable for use in semiconductor devices and as electrophotographic photoreceptors. thepharmajournal.com

Fluorescent Sensors: The fluorescence properties of some oxazole derivatives are being harnessed to develop chemosensors. For example, bola-type molecules containing oxadiazole (a related heterocycle) and phenyl rings have been shown to detect nitro-explosives and mercury cations through fluorescence quenching. mdpi.com The phenyl-oxazole structure of this compound suggests it could be a building block for similar sensory materials.

Polymers and Agrochemicals: The oxazole ring is used as a scaffold in the synthesis of polymers and various agrochemicals, including herbicides, pesticides, and fungicides. thepharmajournal.com

Interdisciplinary Research Approaches (e.g., Nanotechnology, Biomedicine)

The future of oxazole research lies in interdisciplinary collaboration, combining chemistry with fields like nanotechnology and biomedicine to create innovative solutions.

Key interdisciplinary trends include:

Drug Delivery Systems: Nanotechnology offers new ways to deliver oxazole-based drugs. While not specific to this compound, research into encapsulating therapeutic agents in nanosystems to improve their efficacy and reduce side effects is a major area of interest for all medicinal compounds.

Biomedical Scaffolds: The oxazole structure is considered a versatile scaffold in combinatorial chemistry and for creating peptidomimetics (molecules that mimic peptides). researchgate.net This makes them valuable tools in biomedical research for developing probes and new therapeutic agents.

Green Chemistry in Pharmaceuticals: There is a significant push to integrate green chemistry principles into the synthesis of pharmaceuticals. ijpsonline.com This involves using less hazardous solvents, developing catalytic reactions, and designing energy-efficient processes, such as microwave-assisted synthesis, for producing oxazole derivatives. ijpsonline.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (5-Phenyl-1,3-oxazol-4-yl)methanol, and how is its purity validated?

- Synthesis : The compound is typically synthesized via cyclocondensation of substituted pyrazolones or oxazole precursors with benzaldehyde derivatives under reflux in polar solvents (e.g., ethanol/methanol). Reaction conditions (temperature, pH, and catalysts) are optimized to enhance yield and selectivity .

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while mass spectrometry (MS) and FT-IR validate molecular weight and functional groups. High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) assesses purity .

Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?

- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., hydroxyl and aromatic protons), while ¹³C NMR resolves carbon frameworks, including oxazole and phenyl moieties .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula via exact mass matching. Fragmentation patterns elucidate stability under ionization .

- FT-IR : Peaks near 3200–3500 cm⁻¹ (O-H stretch) and 1600–1500 cm⁻¹ (C=N/C=C) corroborate functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance cyclization efficiency. Microwave-assisted synthesis reduces reaction time while maintaining yield .

- Catalysts : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) improve regioselectivity during oxazole ring formation. Kinetic studies (e.g., via in-situ IR) monitor intermediate stability .

- Workflow : Design-of-experiment (DoE) approaches, such as factorial designs, systematically evaluate variable interactions (e.g., pH, reagent ratios) .

Q. What methodologies are used to resolve contradictions in crystallographic data for oxazole derivatives?

- Software Tools : SHELX suite refines X-ray diffraction data, resolving ambiguities in bond lengths/angles. WinGX integrates SHELX outputs for graphical validation of hydrogen bonding and π-π stacking .

- Validation Metrics : R-factor analysis and electron density maps (e.g., ORTEP-3) assess model accuracy. Comparative studies with DFT-optimized structures identify steric/electronic outliers .

Q. How are bioactivity data analyzed for antitumor potential, and what cell lines are relevant?

- In Vitro Assays : The compound’s growth inhibition (GI₅₀) is tested against NCI-60 cancer cell lines (e.g., HT29 colon cancer, SNB-75 CNS cancer) using MTT assays. Dose-response curves quantify potency .

- Mechanistic Studies : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like tubulin or topoisomerases. Western blotting validates protein expression changes (e.g., caspase-3 for apoptosis) .

Q. What strategies mitigate steric hindrance during functionalization of the oxazole ring?

- Protecting Groups : Temporary protection of the hydroxymethyl group (e.g., silylation with TBSCl) prevents side reactions during electrophilic substitutions .

- Directed Metalation : Transition-metal catalysts (e.g., Pd/Cu) enable regioselective C-H activation at the 2-position of the oxazole ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。